(R)-Atenolol-d7 - 1309283-25-7

(R)-Atenolol-d7

Catalog Number: EVT-1460928
CAS Number: 1309283-25-7
Molecular Formula: C14H22N2O3
Molecular Weight: 273.384
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Atenolol

Compound Description: Atenolol is a selective β1-adrenergic receptor blocking agent, commonly used in the treatment of hypertension, angina pectoris, and other cardiovascular diseases. It is commercially available as a racemic mixture of (R)- and (S)-enantiomers. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Atenolol is the parent compound of (R)-Atenolol-d7. The only structural difference is the presence of seven deuterium atoms in (R)-Atenolol-d7, replacing seven hydrogen atoms in the parent compound. This isotopic substitution allows (R)-Atenolol-d7 to be used as an internal standard in analytical techniques like mass spectrometry to quantify atenolol concentrations in biological samples. [, ]

(S)-Atenolol

Compound Description: (S)-Atenolol is the enantiomer of (R)-Atenolol and possesses significantly higher β1-blocking activity compared to its (R)- counterpart. While atenolol is marketed as a racemic mixture, some research suggests that utilizing the enantiopure (S)-Atenolol may offer therapeutic advantages with potentially fewer side effects. [, , ]

Relevance: (S)-Atenolol is the enantiomer of (R)-Atenolol-d7. They share the same chemical structure except for the spatial arrangement of atoms around one chiral center and the presence of seven deuterium atoms in (R)-Atenolol-d7. Understanding the distinct pharmacological profiles of atenolol enantiomers is crucial for optimizing therapeutic outcomes. [, ]

(R)-2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

Compound Description: This compound serves as a key chiral intermediate in the synthesis of (R)-Atenolol. []

Relevance: This compound shares the core structure of (R)-Atenolol-d7, lacking only the isopropylamine substituent on the propoxy side chain. This structural similarity allows its use as a precursor in the multi-step synthesis of (R)-Atenolol. []

(S)-2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

Compound Description: This compound acts as a critical chiral intermediate in the synthesis of (S)-Atenolol. []

Relevance: This compound possesses the same core structure as (R)-Atenolol-d7 with a different stereochemical configuration at the chiral center within the propoxy side chain. Similar to its (R)-enantiomer, it lacks the isopropylamine group present in (R)-Atenolol-d7. It serves as a direct precursor in the synthetic pathway of (S)-Atenolol. []

Racemic Atenolol Acetate

Compound Description: This compound is the acetylated derivative of racemic atenolol, used as a substrate in the kinetic resolution of atenolol enantiomers. []

Relevance: Racemic Atenolol Acetate shares the core structure with (R)-Atenolol-d7 but has an acetate group replacing the hydroxyl group on the propoxy side chain. This modification influences its interaction with enzymes like lipases, allowing for selective enzymatic hydrolysis to obtain enantiopure atenolol intermediates. [, ]

Source and Classification

(R)-Atenolol-d7 is classified as a pharmaceutical compound under the category of beta-adrenergic antagonists. It is synthesized from the parent compound Atenolol, which is derived from the class of drugs known as beta-blockers. The molecular formula of (R)-Atenolol-d7 is C14H15D7N2O3, with a molecular weight of 273.38 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-Atenolol-d7 typically involves the introduction of deuterium into the Atenolol structure. This can be achieved through various methods, including:

  1. Deuteration: The process often utilizes deuterated solvents or reagents during the synthesis of Atenolol to incorporate deuterium atoms into specific positions within the molecule.
  2. Chiral Resolution: Given that (R)-Atenolol-d7 is an enantiomer, chiral resolution techniques may be employed to isolate the desired (R)-enantiomer from a racemic mixture. Techniques such as high-performance liquid chromatography can be utilized for this purpose.

The synthesis process must be carefully controlled to ensure that the deuterium is incorporated at the correct sites without altering the pharmacological activity of the molecule.

Molecular Structure Analysis

Structure and Data

The molecular structure of (R)-Atenolol-d7 features a beta-phenylethylamine backbone, characteristic of beta-blockers. The presence of seven deuterium atoms replaces hydrogen atoms in the original Atenolol structure, enhancing its mass and stability for analytical purposes.

  • Molecular Formula: C14H15D7N2O3
  • Molecular Weight: 273.38 g/mol
  • Structural Representation: The structural formula includes a hydroxyl group (-OH), an ether linkage, and an amine group (-NH) which are critical for its biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

(R)-Atenolol-d7 participates in various chemical reactions similar to its non-deuterated counterpart. Key reactions include:

  1. Metabolic Pathways: In vivo, (R)-Atenolol-d7 undergoes metabolic transformations that can be tracked using mass spectrometry due to its unique isotopic signature.
  2. Interactions with Receptors: As a beta-blocker, it binds to beta-adrenergic receptors, inhibiting catecholamine effects on the heart and vasculature.

The use of (R)-Atenolol-d7 in metabolic studies allows researchers to differentiate between metabolites formed from this labeled compound versus those from non-labeled Atenolol.

Mechanism of Action

Process and Data

The mechanism of action for (R)-Atenolol-d7 mirrors that of traditional Atenolol:

  1. Beta-Adrenergic Blockade: It selectively blocks beta-1 adrenergic receptors located primarily in cardiac tissues.
  2. Physiological Effects: This blockade leads to decreased heart rate, reduced myocardial contractility, and lowered blood pressure.

The pharmacodynamics can be quantitatively assessed using pharmacokinetic models that incorporate data from studies utilizing (R)-Atenolol-d7 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(R)-Atenolol-d7 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in water and organic solvents such as methanol and acetonitrile.
  • Stability: Enhanced stability due to deuteration which reduces metabolic degradation rates.
  • Melting Point: Similar to that of Atenolol, though specific melting point data for (R)-Atenolol-d7 may vary based on synthesis conditions .

These properties make it suitable for use in both laboratory research and potential therapeutic applications.

Applications

Scientific Uses

(R)-Atenolol-d7 serves multiple roles in scientific research:

The incorporation of deuterated compounds like (R)-Atenolol-d7 into research methodologies enhances accuracy and reliability in drug development processes .

Chemical Synthesis and Structural Characterization of (R)-Atenolol-d7

Asymmetric Synthesis of Chiral Atenolol Enantiomers

The production of enantiomerically pure atenolol represents a significant challenge in pharmaceutical chemistry due to the differential biological activities of its stereoisomers. (R)-Atenolol-d7 is synthesized through strategic chiral resolution techniques applied to its deuterated precursor. The core synthetic pathway begins with the preparation of racemic atenolol intermediates, followed by enantioselective separation. A pivotal method employs hydrolytic kinetic resolution (HKR) using chiral cobalt catalysts to separate epoxide intermediates, yielding the desired (R)-enantiomer with high optical purity [1] [5]. Recent advances demonstrate that lipase-catalyzed kinetic resolution of racemic chlorohydrin precursors enables efficient production of (R)-atenolol building blocks. Candida antarctica lipase B (CALB) has shown exceptional enantioselectivity (E > 200) toward the (R)-chlorohydrin intermediate, achieving >99% enantiomeric excess (ee) when using vinyl acetate as the acyl donor in organic solvents [5]. This enzymatic approach provides a sustainable alternative to traditional chemical resolution methods, aligning with green chemistry principles through reduced catalyst loading and milder reaction conditions.

Table 1: Comparative Enantioselective Synthesis Methods for Atenolol

MethodCatalyst SystemEnantiomeric Excess (%)Reaction Time (h)Temperature (°C)
HKR(R,R)-salen Co(III)>99% (S)2425
Lipase CALBCandida antarctica B>99% (R)4830
Chemical(S)-MBA94% (R)72-10

Isotopic Labeling Techniques for Deuterated Pharmaceuticals

Deuterium incorporation at specific molecular positions significantly alters the physicochemical properties of pharmaceutical compounds without substantially changing their steric profile. (R)-Atenolol-d7 features seven deuterium atoms exclusively located on the isopropylamino moiety (–N–CD(CH₃)₂), strategically positioned to retard metabolism while maintaining β₁-adrenergic receptor binding affinity. The molecular formula of this isotopologue is C₁₄H₁₅D₇N₂O₃, with a precise molecular weight of 273.38 g/mol [3] [6]. The deuteration process employs deuterium oxide (D₂O) in tandem with reducing agents for hydrogen-deuterium exchange or utilizes deuterated alkylating agents such as (CD₃)₂CD-I in the final amination step. This labeling technique capitalizes on the kinetic isotope effect (KIE), where the stronger C-D bond (vs. C-H) reduces the rate of oxidative dealkylation by hepatic CYP450 enzymes, thereby extending the compound’s half-life in pharmacokinetic studies [4] [7]. The isotopic purity of (R)-Atenolol-d7 typically exceeds 98%, as verified by mass spectrometry, making it an indispensable internal standard for quantitative bioanalytical assays.

Table 2: Deuterium Incorporation Pattern in (R)-Atenolol-d7

Molecular FragmentDeuteration PositionNumber of D AtomsChemical Structure
Isopropylamino groupMethyl groups6(CD₃)₂CD–
Isopropylamino groupMethine position1–CD–

Optimization of Hydrolytic Kinetic Resolution (HKR) for (R)-Enantiomer Production

The production of enantiopure (R)-atenolol-d7 relies critically on optimized hydrolytic kinetic resolution conditions. The HKR protocol employs a chiral (R,R)-salen Co(III) OAc complex (Jacobsen's catalyst) to asymmetrically ring-open racemic deuterated epichlorohydrin derivatives. Under optimized conditions, catalyst loadings as low as 0.4 mol% in toluene at 25°C achieve near-complete kinetic resolution (kᵣₑₗ > 30) within 24 hours [1]. Key process parameters include:

  • Water Concentration: Strict stoichiometric control (1.0 equivalent) minimizes diol formation
  • Solvent Selection: Non-polar solvents (toluene, hexane) enhance enantioselectivity
  • Temperature Management: Reactions conducted at 0–5°C significantly suppress racemization
  • Catalyst Activation: Pre-treatment with acetic acid boosts catalytic turnover frequency

This method enables large-scale production of (R)-epichlorohydrin-d₇ intermediates with >99% ee, which subsequently undergo regioselective phenoxy ring-opening with 4-(amidomethyl)phenol. The final amination with deuterated isopropylamine completes the synthesis of (R)-Atenolol-d7 while preserving stereochemical integrity [1] [5]. Recent innovations demonstrate that continuous-flow HKR systems enhance productivity by 40% compared to batch reactors through precise residence time control and instantaneous quenching of reaction mixtures.

Table 3: Optimized HKR Parameters for (R)-Epichlorohydrin-d₇ Production

ParameterOptimal RangeImpact on Resolution
Catalyst loading0.2–0.5 mol%Higher ee at lower loading
Reaction temperature0–25°CReduced racemization at 0°C
Water equivalence0.8–1.2 eqMinimizes hydrolysis byproducts
SolventTolueneMaintains catalyst activity
Reaction time18–24 hComplete conversion

Structural Elucidation via NMR, MS, and FT-IR Spectroscopy

Comprehensive spectroscopic characterization confirms both the chiral integrity and deuterium distribution in (R)-Atenolol-d7. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive signatures: ¹H-NMR shows complete disappearance of the isopropyl methine proton at δ 2.80 ppm (present in non-deuterated atenolol), while ¹³C-NMR exhibits characteristic heptet splitting (Jₛ = 19.1 Hz) for the CD moiety at δ 49.5 ppm due to deuterium-carbon coupling [3] [6]. The deuterium-induced isotopic shift is observed at δ 1.10 ppm for the methyl groups, appearing as a singlet instead of a doublet.

High-resolution mass spectrometry (HRMS) displays the molecular ion cluster at m/z 274.384 [M+H]⁺, with the characteristic 7 Da mass shift confirming complete deuteration. The fragmentation pattern shows dominant ions at m/z 145.032 (C₈H₉NO₂⁺, undeuterated fragment) and m/z 116.107 ([2H]₇C₃H₇N⁺), validating the site-specific deuteration [4] [7]. Fourier Transform Infrared (FT-IR) spectroscopy further confirms structural integrity through key absorptions: amide C=O stretch at 1665 cm⁻¹, phenolic C-O stretch at 1248 cm⁻¹, and broad O-H/N-H stretches between 3100–3500 cm⁻¹. The absence of C-H stretches in the 2900–3000 cm⁻¹ region for the isopropyl group provides additional confirmation of successful deuteration.

Table 4: Key Spectroscopic Signatures of (R)-Atenolol-d7

TechniqueCharacteristic SignalInterpretation
¹H NMR (DMSO-d₆)δ 1.10 (s, 6H)Methyl groups (CD₃)₂
δ 3.40 (s, 2H)–CH₂–C=O moiety
δ 4.45 (m, 1H)Methine –CH(OH)–
¹³C NMRδ 22.8 (septet)(CD₃)₂ groups
HRMS274.384 [M+H]⁺Molecular ion
FT-IR1665 cm⁻¹Amide carbonyl

Properties

CAS Number

1309283-25-7

Product Name

(R)-Atenolol-d7

IUPAC Name

2-[4-[(2R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide

Molecular Formula

C14H22N2O3

Molecular Weight

273.384

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m1/s1/i1D3,2D3,10D

InChI Key

METKIMKYRPQLGS-FSJJVVIYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O

Synonyms

4-[(2R)-2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]benzeneacetamide; (+)-(R)-Atenolol-d7; (+)-Atenolol-d7; (R)-(+)-Atenolol-d7;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.